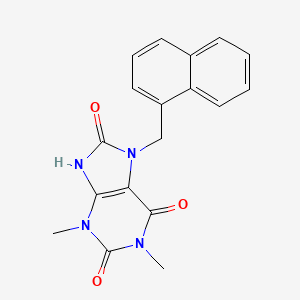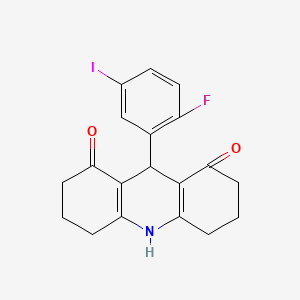![molecular formula C11H9F3N2O B12040767 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction forms the desired 3,4-disubstituted-2-(trifluoromethyl)imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions. For example, a protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported to yield highly substituted imidazole derivatives in excellent yields . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The primary mechanism of action for 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol involves the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, the compound can modulate nitric oxide levels, potentially reducing symptoms of depression and stress . The molecular targets and pathways involved include the nitric oxide signaling pathway and related stress-response mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound is structurally similar but lacks the methanol group, which may affect its biological activity and chemical properties.
4,5-Diphenyl-imidazol-1,2,3-triazole: Another imidazole derivative with different substituents, used in various chemical and biological applications.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the trifluoromethyl group and the methanol group. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F3N2O |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
Clé InChI |
MRDDTEMXEDQQLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12040684.png)
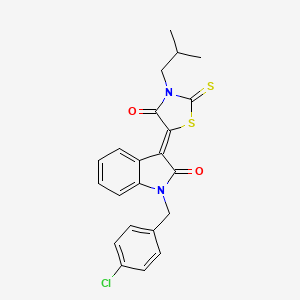

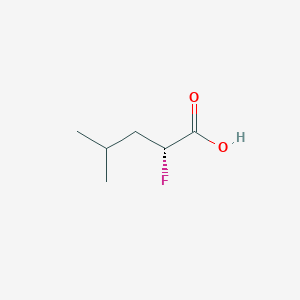
![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12040730.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
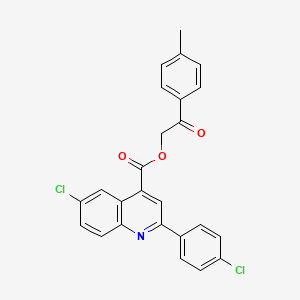
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)

